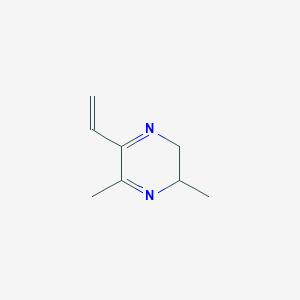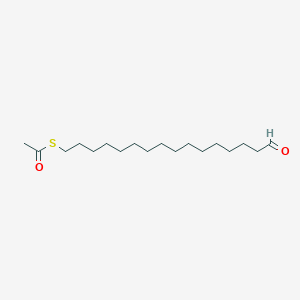
S-(16-Oxohexadecyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(16-Oxohexadecyl) ethanethioate: is a chemical compound with the molecular formula C18H34O2S . It is known for its unique structure, which includes a long hydrocarbon chain with a ketone group at the 16th position and an ethanethioate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(16-Oxohexadecyl) ethanethioate typically involves the reaction of 16-oxohexadecanoic acid with ethanethiol in the presence of a dehydrating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including distillation and recrystallization to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
S-(16-Oxohexadecyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ethanethioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 16-oxohexadecanoic acid derivatives.
Reduction: Formation of 16-hydroxyhexadecyl ethanethioate.
Substitution: Formation of various substituted ethanethioate derivatives
Applications De Recherche Scientifique
Chemistry
S-(16-Oxohexadecyl) ethanethioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology
In biological research, it is used to study lipid metabolism and the role of long-chain fatty acids in cellular processes.
Medicine
Industry
Used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds .
Mécanisme D'action
The mechanism of action of S-(16-Oxohexadecyl) ethanethioate involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(16-Oxohexadecyl) ethanethioate: Unique due to its specific structure and functional groups.
S-(2-Hydroxyethyl) ethanethioate: Similar structure but with a hydroxyethyl group instead of a long hydrocarbon chain.
S-Decyl ethanethioate: Shorter hydrocarbon chain, different physical and chemical properties.
Uniqueness
This compound stands out due to its long hydrocarbon chain and the presence of both a ketone and ethanethioate group, making it versatile for various applications .
Propriétés
Numéro CAS |
651034-08-1 |
|---|---|
Formule moléculaire |
C18H34O2S |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
S-(16-oxohexadecyl) ethanethioate |
InChI |
InChI=1S/C18H34O2S/c1-18(20)21-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19/h16H,2-15,17H2,1H3 |
Clé InChI |
IMDTZUMVKRCKNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
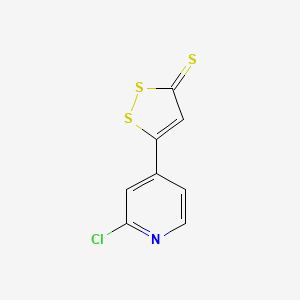
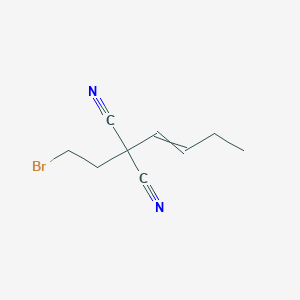
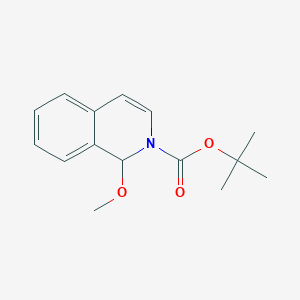
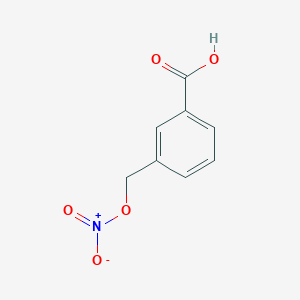
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
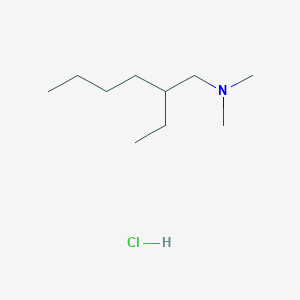
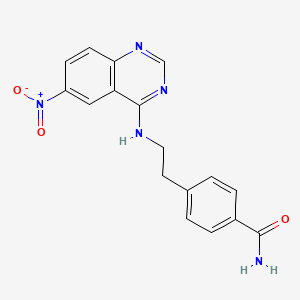
![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
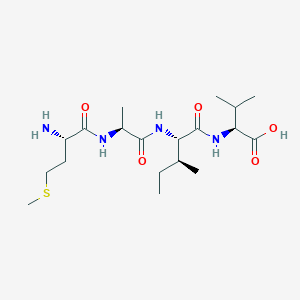
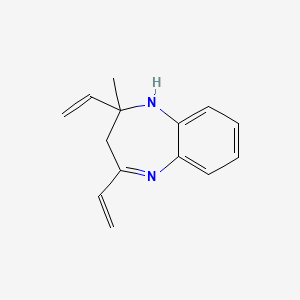
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
